molecular formula C7H14O B14711416 2-Methylpropyl prop-2-en-1-yl ether CAS No. 23186-68-7

2-Methylpropyl prop-2-en-1-yl ether

Cat. No.: B14711416
CAS No.: 23186-68-7
M. Wt: 114.19 g/mol
InChI Key: KULJXKGAHBEJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpropyl prop-2-en-1-yl ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique structure, which includes a prop-2-en-1-yl group and a 2-methylpropyl group connected via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl prop-2-en-1-yl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, the reaction would involve 2-methylpropyl alcohol and prop-2-en-1-yl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

On an industrial scale, the production of this compound can be carried out using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl prop-2-en-1-yl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpropyl prop-2-en-1-yl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpropyl prop-2-en-1-yl ether involves its interaction with molecular targets through its ether linkage. The oxygen atom in the ether can form hydrogen bonds with other molecules, facilitating various chemical reactions. This interaction can influence the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl prop-2-en-1-yl ether is unique due to its specific combination of a 2-methylpropyl group and a prop-2-en-1-yl group. This unique structure imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidation reactions .

Properties

CAS No.

23186-68-7

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-methyl-1-prop-2-enoxypropane

InChI

InChI=1S/C7H14O/c1-4-5-8-6-7(2)3/h4,7H,1,5-6H2,2-3H3

InChI Key

KULJXKGAHBEJEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.